![molecular formula C10H11ClO2 B1471175 4-Chloro-3-propylbenzoic acid CAS No. 42044-91-7](/img/structure/B1471175.png)
4-Chloro-3-propylbenzoic acid
Overview
Description
“4-Chloro-3-propylbenzoic acid” is a chemical compound with the CAS Number: 42044-91-7 . It has a molecular weight of 198.65 and its IUPAC name is 4-chloro-3-propylbenzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Chloro-3-propylbenzoic acid” is C10H11ClO2 . Its InChI code is 1S/C10H11ClO2/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6H,2-3H2,1H3, (H,12,13) .
Physical And Chemical Properties Analysis
“4-Chloro-3-propylbenzoic acid” is a powder at room temperature . It has a melting point of 160-162 degrees Celsius .
Scientific Research Applications
Chlorination and Disinfection By-products Formation
Research by Chang et al. (2006) focused on the relationship between chlorine decay and the formation of disinfection by-products (DBPs) such as trichloromethane (TCM) and chloroacetic acid (CAA). They studied this in the presence of various compounds, including p-hydroxybenzoic acid and m-hydroxybenzoic acid, which are structurally similar to 4-chloro-3-propylbenzoic acid. Their findings are crucial for understanding the behavior of chlorine in water treatment processes and the potential formation of harmful by-products (Chang, Chiang, Chao, & Lin, 2006).
Building Blocks in Heterocyclic Oriented Synthesis
Křupková et al. (2013) highlighted the utility of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for heterocyclic oriented synthesis. This study underscores the potential of using derivatives of 4-chloro-3-propylbenzoic acid in creating various nitrogenous cycles, significant for drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Role in HIV Treatment and Immune Response Boosting
Oruganti et al. (2017) investigated the molecular salts of 2-Chloro-4-nitrobenzoic acid (closely related to 4-chloro-3-propylbenzoic acid) for their antiviral properties in HIV treatment and their ability to enhance the immune response. This research contributes to our understanding of how such compounds can be used in medical applications (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Synthesis and Structural Analysis
Kavitha et al. (2020) synthesized 4-chloro-3-sulfamoylbenzoic acid and analyzed its structure through various techniques. The insights from this study about the synthesis process and structural characteristics can guide future research and applications involving 4-chloro-3-propylbenzoic acid and its derivatives (Kavitha, Narendra, Ratnakar, Poojith, Sampath, Banik, Suchetan, Potla, & Naidu, 2020).
Gamma Irradiation-Induced Degradation
Chu and Wang (2016) explored the degradation of 3-chloro-4-hydroxybenzoic acid, a compound similar to 4-chloro-3-propylbenzoic acid, using gamma irradiation. This research provides insight into advanced methods for breaking down such compounds, potentially useful in environmental remediation (Chu & Wang, 2016).
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNVPFKUYHPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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